(4-bromo-2-ethylphenyl) acetate
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Overview
Description
(4-bromo-2-ethylphenyl) acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety esterified with a 4-bromo-2-ethyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-bromo-2-ethyl-phenyl ester typically involves the esterification of 4-bromo-2-ethyl-phenol with acetic acid. This reaction can be catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-bromo-2-ethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester product.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-2-ethylphenyl) acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl esters.
Scientific Research Applications
(4-bromo-2-ethylphenyl) acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of acetic acid 4-bromo-2-ethyl-phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may then interact with biological molecules. The bromine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid 4-bromo-phenyl ester: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.
Acetic acid 2-ethyl-phenyl ester:
Acetic acid 4-bromo-2-methyl-phenyl ester: Similar but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
Uniqueness
(4-bromo-2-ethylphenyl) acetate is unique due to the presence of both the bromine atom and the ethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
(4-bromo-2-ethylphenyl) acetate |
InChI |
InChI=1S/C10H11BrO2/c1-3-8-6-9(11)4-5-10(8)13-7(2)12/h4-6H,3H2,1-2H3 |
InChI Key |
CVYGJOWQSXNUFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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